1-[4-(Difluoromethoxy)phenyl]ethan-1-ol
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Overview
Description
1-[4-(Difluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H10F2O2. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired ethanol derivative . The reaction typically occurs under mild conditions, with the aldehyde being reduced to the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-(difluoromethoxy)benzaldehyde or 4-(difluoromethoxy)benzoic acid.
Reduction: Formation of 1-[4-(difluoromethoxy)phenyl]ethane.
Substitution: Introduction of bromine or nitro groups onto the phenyl ring.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes, leading to the observed effects .
Comparison with Similar Compounds
1-[4-(Methoxy)phenyl]ethanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-[4-(Trifluoromethoxy)phenyl]ethanol: Contains a trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.
Uniqueness: 1-[4-(Difluoromethoxy)phenyl]ethan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSDDQLZKOJWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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